1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15059854
Molecular Formula: C18H21ClN6
Molecular Weight: 356.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN6 |
|---|---|
| Molecular Weight | 356.9 g/mol |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C18H21ClN6/c1-3-23-6-8-24(9-7-23)17-15-11-22-25(18(15)21-12-20-17)16-5-4-14(19)10-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
| Standard InChI Key | MTRKCSPJDKNMIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Introduction
1-(4-Chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry, where it serves as a core structure for drug development targeting enzymes like EGFR (epidermal growth factor receptor) and other kinases.
Synthesis Pathway
The synthesis of 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves:
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Formation of Pyrazolo[3,4-d]pyrimidine Core:
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Starting from pyrazole derivatives, cyclization reactions with appropriate reagents yield the pyrazolo[3,4-d]pyrimidine framework.
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Functionalization at Position 1 and 4:
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Electrophilic substitution introduces the 4-chloro-2-methylphenyl group.
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Nucleophilic substitution or reductive amination incorporates the ethylpiperazine moiety.
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Biological Relevance
Compounds within this chemical family have been extensively studied for their pharmacological potential:
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EGFR Inhibition:
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Anticancer Activity:
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Structural modifications on this scaffold enhance binding affinity and selectivity for kinase targets involved in tumorigenesis.
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Other Applications:
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Anti-inflammatory and antimicrobial properties have been reported for derivatives of this class.
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Research Findings
Recent studies highlight the importance of structural modifications in optimizing biological activity:
Analytical Characterization
The compound is typically characterized using advanced spectroscopic methods:
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NMR Spectroscopy:
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Proton (^1H) and Carbon (^13C) NMR confirm the framework and substituents.
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Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to , confirming molecular weight.
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Infrared (IR) Spectroscopy:
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Identifies functional groups through characteristic absorption bands.
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